9-Methoxystrobilurin K
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H36O7 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
methyl (2E,3E,5E)-6-[(3S)-4,4-dimethyl-3-(2-methylbut-3-en-2-yloxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-4-methoxy-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate |
InChI |
InChI=1S/C27H36O7/c1-10-26(3,4)34-24-17-32-22-14-12-19(15-23(22)33-27(24,5)6)11-13-21(30-8)18(2)20(16-29-7)25(28)31-9/h10-16,24H,1,17H2,2-9H3/b13-11+,20-16+,21-18+/t24-/m0/s1 |
InChI Key |
WJEHUVUPSLQNSI-GHJTYKTFSA-N |
SMILES |
CC(=C(C=CC1=CC2=C(C=C1)OCC(C(O2)(C)C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Isomeric SMILES |
C/C(=C(/C=C/C1=CC2=C(C=C1)OC[C@@H](C(O2)(C)C)OC(C)(C)C=C)\OC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CC(=C(C=CC1=CC2=C(C=C1)OCC(C(O2)(C)C)OC(C)(C)C=C)OC)C(=COC)C(=O)OC |
Synonyms |
9-methoxystrobilurin K |
Origin of Product |
United States |
Isolation and Structural Elucidation Methodologies
Stereochemical Assignment Methodologies
Confirmation of Geometric Isomerism in the Pharmacophore
The geometric configuration of the double bond within the β-methoxyacrylate moiety is a crucial determinant of the antifungal and other biological activities of strobilurins. In the case of 9-Methoxystrobilurin K, the (E)-configuration is essential for its function. This was unequivocally established through Nuclear Overhauser Effect (NOE) experiments. NOE is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization from one nucleus to another can be observed, providing information about the spatial proximity of atoms.
In the ¹H NMR spectrum of this compound, irradiation of the methoxy (B1213986) protons of the β-methoxyacrylate group resulted in an enhancement of the signal corresponding to the olefinic proton. This observation confirms that these two groups are on the same side of the double bond, thus establishing the (E)-geometry. This specific spatial arrangement is a hallmark of the strobilurin pharmacophore and is critical for its binding to the quinone outside (Qo) site of the cytochrome bc1 complex in the mitochondrial respiratory chain. mdpi.com
The precise chemical shifts and coupling constants observed in the ¹H and ¹³C NMR spectra further supported the assignment of the (E)-isomer. These spectroscopic data, when compared to those of other known strobilurins with established stereochemistry, provided a consistent and definitive confirmation of the geometric isomerism in the pharmacophore of this compound. canterbury.ac.nz
Structural Revision and Validation Studies
The initial proposed structure of this compound, based on early spectroscopic data, was later found to be incorrect. Subsequent, more detailed investigations and total synthesis efforts led to a structural revision, which was then rigorously validated.
Initially, this compound was thought to possess a 1,4-benzodioxan ring system. nih.gov However, discrepancies between the spectroscopic data of the natural product and synthesized compounds based on this proposed structure prompted a re-evaluation. canterbury.ac.nz A pivotal study involving the total synthesis of the originally proposed structure of the related compound, 9-methoxystrobilurin L, revealed significant differences in the ¹H and ¹³C NMR spectra when compared to the natural sample. nih.gov This finding strongly indicated that the actual structure of naturally occurring 9-methoxystrobilurin L, and by extension this compound, was not a 1,4-benzodioxan but rather a 1,5-benzodioxepin. nih.govresearchgate.net
Further synthetic studies focused on constructing the 1,5-benzodioxepin core enantiomerically pure. researchgate.net The successful synthesis of the revised structure of this compound yielded a compound whose spectroscopic data (¹H NMR, ¹³C NMR, and mass spectrometry) were identical to those of the natural product isolated from Favolaschia calocera. researchgate.net This provided conclusive evidence for the revised structure. The absolute configuration of the stereocenters in the benzodioxepin ring was also determined through stereocontrolled synthesis and comparison with the natural product. researchgate.net
The structural revision of this compound, along with other related natural products like strobilurin D and hydroxystrobilurin D, highlighted the importance of total synthesis in the definitive structural elucidation of complex natural products. researchgate.netdavidmoore.org.uk The revised and validated structure of this compound features a 1,5-benzodioxepin ring system, which is now recognized as a common structural motif in this subclass of strobilurin antibiotics. researchgate.net
Table 1: Spectroscopic Data for the Structural Elucidation of this compound
| Technique | Observation | Interpretation |
| ¹H NMR | Irradiation of the β-methoxyacrylate methoxy protons shows a Nuclear Overhauser Effect (NOE) with the olefinic proton. | Confirms the (E)-geometry of the pharmacophore double bond. |
| ¹H and ¹³C NMR | Comparison of spectra from the natural product with a synthesized 1,4-benzodioxan structure showed significant discrepancies. nih.gov | The initially proposed 1,4-benzodioxan structure was incorrect. nih.gov |
| ¹H and ¹³C NMR | Comparison of spectra from the natural product with a synthesized 1,5-benzodioxepin structure showed identical chemical shifts and coupling constants. researchgate.net | Confirmed the presence of a 1,5-benzodioxepin ring system in the correct structure. researchgate.net |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provided the exact molecular formula, consistent with the revised structure. canterbury.ac.nz | Validated the elemental composition of this compound. canterbury.ac.nz |
Chemical Synthesis and Analog Development
Total Synthesis Strategies for 9-Methoxystrobilurin K
The total synthesis of this compound has been achieved through various strategic approaches, confirming its absolute structure and providing a means to produce the molecule in the laboratory.
Control of stereochemistry is critical in the synthesis of natural products. Asymmetric total synthesis of this compound has been successfully accomplished, allowing for the preparation of specific enantiomers. researchgate.netresearchgate.net These approaches are vital because different enantiomers of a chiral molecule often exhibit vastly different biological activities. The synthesis of both enantiomers of related structures, like the proposed 1,4-benzodioxan form of 9-methoxystrobilurin L, has been reported. nih.gov For strobilurin relatives, the absolute configurations have been assigned using methods such as the high-field 1H NMR variant of Mosher's method, which confirmed that the (S)-configuration is identical to that derived from the natural products. researchgate.net This ability to selectively synthesize enantiopure compounds is a cornerstone of modern medicinal and agrochemical research. buchler-gmbh.com
Researchers have developed convergent and versatile synthetic routes to construct this compound. researchgate.netresearchgate.net A convergent synthesis involves preparing larger fragments of the target molecule separately and then joining them together near the end of the synthesis, which is often more efficient than a linear approach. This strategy was applied to the total synthesis of this compound, which involved the efficient construction of an enantiomerically pure 1,5-benzodioxepin ring system that already contained a challenging and acid-sensitive allylic ether linkage. researchgate.net Such versatile routes are advantageous as they can be adapted to produce a variety of related analogs for further research. acs.orgacs.org
Asymmetric Synthetic Approaches and Enantiomer Preparation
Synthetic Modification and Derivatization Approaches
The modification of the this compound scaffold is crucial for understanding its mode of action and developing new compounds with potentially improved properties.
The rational design of structural analogs has been a key strategy for probing the structure-activity relationships (SAR) of strobilurins. acs.org Synthetic intermediates that lack the characteristic methyl β-methoxyacrylate group, as well as analogs with a modified β-methoxyacrylate moiety, have shown almost no inhibitory activity against certain cell lines, confirming the importance of this functional group. oup.com Studies involving the synthesis of various 9-methoxystrobilurin-type antibiotics with different aromatic substructures revealed that the biological activity is highly dependent on these structures. nih.gov For example, research has shown that introducing long or bulky substituents at the 4'-position of the strobilurin benzene (B151609) ring can enhance activity and selectivity. oup.com
Table 1: Research Findings on Structural Analog Design
| Modification Area | Observation | Reference |
|---|---|---|
| Aromatic Substructure | Antifungal activity is highly dependent on the aromatic substructure. | nih.gov |
| 4'-Position of Benzene Ring | Introduction of long or bulky substituents can enhance activity and selectivity. | oup.com |
| β-Methoxyacrylate Group | Synthetic intermediates lacking this group showed almost no inhibitory activity. | oup.com |
The β-methoxyacrylate moiety is the essential "toxophore" of the strobilurin class, meaning it is the key structural element responsible for their biological activity. oup.comrsc.org This group targets the Qo site of complex III in the mitochondrial electron transport chain, which ultimately disrupts ATP synthesis. oup.comnih.gov Consequently, modifications to this part of the molecule are of great interest. The first synthesis of 9-methoxystrobilurin-type β-substituted β-methoxyacrylates (MOAs) was successfully achieved, revealing unique and superior antifungal properties compared to oudemansin-type analogs. researchgate.net In contrast, a strobilurin analog where the β-methoxyacrylate moiety was modified showed a near-complete loss of inhibitory activity, underscoring its critical role. oup.com Extensive industrial research has focused on developing analogs that retain this key pharmacophore while improving properties like photostability for agricultural applications. nih.govdavidmoore.org.uk
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 9-Methoxystrobilurin A |
| 9-Methoxystrobilurin L |
| 9-Methoxystrobilurin G |
| 9-Methoxystrobilurin E |
| Strobilurin A |
| Strobilurin B |
| Strobilurin D |
| Strobilurin G |
| Strobilurin I |
| Strobilurin X |
| Hydroxystrobilurin D |
| Oudemansin A |
| Oudemansin B |
| Azoxystrobin |
| Kresoxim-methyl |
| Phthalazin-1(2H)-one |
Exploration of β-Methoxyacrylate Moiety Modifications
Stereocontrolled Synthesis of Related Chemical Scaffolds
The stereochemistry of the β-methoxyacrylate "toxophore" and the dienyl system is critical for the antifungal activity of strobilurins. Consequently, developing stereocontrolled synthetic methods has been a major focus.
One of the challenges in the synthesis of strobilurin analogs is controlling the geometry of the double bonds. Modern palladium-catalyzed coupling protocols have proven effective in achieving convergent and stereocontrolled syntheses. rsc.org For example, the total synthesis of strobilurin B was accomplished in a stereocontrolled manner using a bi-directional coupling strategy involving a hetero-bis-metallated pentadiene system. rsc.org This approach utilized a Stille coupling and a Suzuki-Miyaura coupling to construct the molecule with complete control over the olefin geometry. rsc.org
For this compound, a key synthetic challenge is the construction of the enantiomerically pure 1,5-benzodioxepin ring system, which features a sensitive allylic tertiary-secondary ether linkage. researchgate.net A convergent total synthesis of this compound has been developed that addresses this challenge. researchgate.net
Furthermore, stereocontrolled syntheses of strobilurin analogs with modified scaffolds have been reported. For instance, analogs with a trans-1,2-disubstituted cyclopropane (B1198618) ring, which locks the conformation of a portion of the side chain, have been synthesized. researchgate.net This was achieved through a strategy involving a palladium-catalyzed Suzuki-type cross-coupling reaction between a stereodefined cyclopropylboronic acid and an iodoalkene, which proceeded with retention of the configuration of both the cyclopropyl (B3062369) and alkenyl components. researchgate.net
The development of robust and stereocomplementary methods for preparing α,β-disubstituted α,β-unsaturated esters, a key structural element of strobilurins, is also crucial. acs.org One such method involves a three-step sequence: Ti-Claisen condensation, stereocomplementary enol tosylation, and a stereoretentive Suzuki-Miyaura cross-coupling. acs.org These advanced synthetic methodologies are essential for creating structurally diverse and stereochemically pure strobilurin analogs for biological evaluation.
Table 2: Key Reactions in Stereocontrolled Synthesis
| Reaction Type | Application | Reference |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl substructures; coupling of alkenyl and aryl components. | researchgate.netrsc.orgacs.org |
| Stille Coupling | Coupling of vinyltin (B8441512) reagents with iodoacrylates or acid chlorides. | rsc.orgresearchgate.net |
| Acid-catalyzed 7-exo-tet cyclization | Formation of the 1,5-benzodioxepin ring system. | researchgate.net |
Biosynthetic Pathways and Enzymology
Precursor Identification and Isotopic Labeling Studies
Isotopic labeling has been a pivotal technique in deciphering the origins of the carbon skeleton of strobilurins. By feeding cultured fungi with isotopically enriched compounds, researchers have been able to trace the incorporation of these labels into the final strobilurin structure, thereby identifying the primary precursor molecules. nih.govresearchgate.net
The biosynthetic journey to 9-Methoxystrobilurin K commences with the amino acid L-phenylalanine. nih.govresearchgate.net Isotopic labeling studies have conclusively demonstrated that phenylalanine serves as the initial precursor. nih.gov The first committed step in the pathway involves the enzymatic removal of ammonia (B1221849) from phenylalanine to yield cinnamic acid. nih.govdb-thueringen.de Further investigations using labeled precursors have clarified the role of cinnamate (B1238496), showing it to be an essential intermediate en route to the starter unit for polyketide synthesis. nih.govresearchgate.net
A distinctive feature of strobilurin biosynthesis is the utilization of a benzoate (B1203000) starter unit, a relatively uncommon phenomenon in fungal polyketide synthesis. nih.govnih.gov Isotopic labeling experiments have confirmed that cinnamate, derived from phenylalanine, is degraded to form benzoate. nih.govresearchgate.net This benzoate molecule is then activated, typically as benzoyl-CoA, to prime the polyketide synthase for the subsequent chain elongation steps. researchgate.netresearchgate.net
The table below summarizes the key findings from precursor feeding studies in strobilurin-producing fungi.
| Labeled Precursor Fed | Organism(s) | Key Finding |
| [3-¹³C]-phenylalanine | Strobilurus tenacellus, Bolinea lutea | Confirmed phenylalanine as the primary precursor for the strobilurin backbone. nih.gov |
| [2,3-¹³C₂]-phenylalanine | Strobilurus tenacellus, Bolinea lutea | Showed that only the C-3 label was incorporated, indicating that cinnamate is not incorporated intact but is first converted to benzoate. nih.govresearchgate.net |
| L-phenylalanine | Strobilurus tenacellus | Supplementation increased the yield of strobilurin A, supporting its role as a precursor. researchgate.net |
Role of Phenylalanine and Cinnamate in Pathway Initiation
Involvement of Polyketide Synthases (PKS) in Core Structure Assembly
The core structure of strobilurins is assembled by a highly reducing polyketide synthase (HR-PKS). researchgate.netvulcanchem.com Once primed with the benzoyl-CoA starter unit, the PKS catalyzes a series of condensation reactions with malonyl-CoA extender units to build the polyketide chain. researchgate.netresearchgate.net For strobilurins like strobilurin A, this involves three successive chain elongations to form a linear tetraketide intermediate. nih.govresearchgate.net This PKS is notable for having unusual C-terminal hydrolase and methyltransferase domains. researchgate.netvulcanchem.com The resulting polyketide, prestrobilurin A, is the first enzyme-free intermediate in the pathway. nih.gov
Post-PKS Modifications and Tailoring Enzymes
Following the assembly of the polyketide backbone by the PKS, a series of enzymatic modifications, known as tailoring reactions, occur to yield the final, biologically active strobilurin. These modifications are crucial for the compound's antifungal properties.
A key structural feature of all strobilurins, essential for their fungicidal activity, is the β-methoxyacrylate toxophore. researchgate.netresearchgate.net The formation of this moiety is proposed to proceed through a critical rearrangement involving an epoxide intermediate. nih.govresearchgate.net The isolation of a related biphenyl (B1667301) metabolite, pseudostrobilurin B, provides strong evidence supporting the involvement of an epoxide in this key rearrangement step. nih.gov This oxidative rearrangement is a pivotal step in the biosynthetic pathway. researchgate.net
The final steps in the biosynthesis of strobilurins involve O-methylation reactions. researchgate.netresearchgate.net In the case of strobilurin A, two distinct O-methylations are required to complete the synthesis, utilizing S-adenosyl methionine (SAM) as the methyl donor. researchgate.net One methylation forms the enol ether at the C-9 position, characteristic of 9-Methoxystrobilurin A, and the other forms the methyl ester of the β-methoxyacrylate group. nih.gov The enzymes responsible for these steps are O-methyltransferases. researchgate.netvulcanchem.com While the general strobilurin pathway involves various hydroxylation and methylation steps to create the diversity seen in this family of compounds, the specific enzymes for the 9-methoxy group in this compound are part of this broader enzymatic toolkit. nih.govdntb.gov.ua
The table below details the proposed enzymatic steps in the later stages of strobilurin biosynthesis.
| Biosynthetic Step | Proposed Intermediate(s) | Enzyme Class Involved |
| Oxidative Rearrangement | Epoxide Intermediate nih.govresearchgate.net | FAD-dependent Oxygenase researchgate.net |
| O-Methylation | Formyl-carboxylic acid researchgate.net | O-Methyltransferase researchgate.netvulcanchem.com |
Proposed Epoxide Intermediates in β-Methoxyacrylate Formation
Biosynthetic Inter-relationships Among Strobilurin Analogs
The biosynthesis of the diverse family of strobilurin compounds originates from a common metabolic pathway, which then branches out to create a variety of analogs, including this compound. The core of this pathway is the formation of a polyketide structure derived from a benzoate starter unit. researchgate.netnih.govresearchgate.net This initial building block is itself derived from the amino acid phenylalanine via cinnamic acid. nih.govrsc.org A highly reducing Type I polyketide synthase (PKS) then catalyzes the extension of the benzoyl-CoA starter unit through three successive chain elongations, ultimately forming a linear tetraketide intermediate known as prestrobilurin A. nih.govrsc.org
Prestrobilurin A is considered a key enzyme-free intermediate in the biosynthesis of many strobilurins. nih.gov The crucial β-methoxyacrylate toxophore, a hallmark of the strobilurin class, is formed through a significant rearrangement of this intermediate. This process is believed to involve the formation of an epoxide, which then undergoes rearrangement to create the reactive aldehyde necessary for the subsequent methylation steps that form the final toxophore. nih.govrsc.org
From this central pathway, a variety of strobilurin analogs are generated through the action of tailoring enzymes that modify the core structure. Time-course studies with producing organisms, such as Bolinea lutea, suggest a biosynthetic progression from the simplest analog, strobilurin A (which has an unsubstituted benzoate ring), to more complex derivatives. nih.govrsc.org These modifications include hydroxylations, chlorinations, and prenylations of the aromatic ring. nih.gov
The formation of this compound, with its characteristic 1,5-benzodioxepin structure, is an example of such a late-stage modification. It is hypothesized that a precursor, likely a hydroxylated strobilurin analog, undergoes enzymatic reactions involving prenyl moieties to form the complex dioxepin ring system. nih.govrsc.org For instance, the biosynthesis of strobilurin G, which also contains a complex dioxepin substituent, is thought to proceed from strobilurin A. nih.govrsc.org The co-production of this compound alongside other analogs like 9-methoxystrobilurin A and strobilurin G in fungi such as Favolaschia calocera and Favolaschia minutissima further supports the model of a branched pathway where common precursors are channeled towards different final products by specific enzymes. researchgate.netresearchgate.netresearchgate.net
Interestingly, the relationships are not always linear. Studies have provided evidence for a non-linear biosynthetic relationship between strobilurin A and strobilurin B, suggesting a more complex metabolic grid rather than a simple sequential pathway. nih.govrsc.org
The following table summarizes the structural relationships between key strobilurin analogs, highlighting the progressive complexity from a common backbone.
| Strobilurin Analog | Producing Organism (Example) | Key Structural Feature | Presumed Biosynthetic Relationship |
|---|---|---|---|
| Strobilurin A | Strobilurus tenacellus | Unsubstituted Phenyl Ring | Core Precursor |
| Strobilurin B | Strobilurus tenacellus | Chlorinated Phenyl Ring | Tailoring of Strobilurin A precursor |
| Strobilurin F | Bolinea lutea | Hydroxylated Phenyl Ring | Tailoring of Strobilurin A precursor |
| Strobilurin G | Bolinea lutea | Complex Dioxepin Ring | Elaboration of Strobilurin A/F precursor |
| This compound | Favolaschia calocera | Prenylated Dioxepin Ring | Elaboration of a hydroxylated/prenylated precursor |
Genetic and Genomic Analysis of Biosynthetic Gene Clusters
The intricate enzymatic steps for strobilurin biosynthesis are encoded within dedicated Biosynthetic Gene Clusters (BGCs) in the genomes of producing fungi. researchgate.netnih.gov The sequencing of genomes from strobilurin-producing Basidiomycetes, such as Strobilurus tenacellus and Bolinea lutea (reclassified as Strobilurus lutea), has led to the identification and characterization of these crucial genetic loci. researchgate.netnih.govresearchgate.net
A typical strobilurin BGC is extensive, spanning a significant portion of the fungal chromosome, and contains all the necessary genes for producing the final natural product. researchgate.net The cornerstone of the cluster is the gene encoding a highly reducing polyketide synthase (hr-PKS), often designated stpks1. researchgate.netnih.gov This large, multi-domain enzyme is responsible for assembling the polyketide backbone from the benzoyl-CoA starter and malonyl-CoA extender units. researchgate.net
Heterologous expression of the strobilurin BGC in a host organism like Aspergillus oryzae has been a powerful tool for dissecting the function of individual genes. researchgate.netnih.gov These studies have confirmed the roles of several key enzymes. A pivotal gene within the cluster is str9, which encodes an FAD-dependent oxygenase. This enzyme catalyzes the critical oxidative rearrangement of the prestrobilurin A intermediate to form the β-methoxyacrylate toxophore. researchgate.netnih.gov
Furthermore, the BGC contains genes for the final tailoring steps. Two distinct O-methyltransferase genes, str2 and str3, have been identified. researchgate.net Research has shown they act in a specific sequence to catalyze the two O-methylations required to complete the synthesis of strobilurin A. researchgate.net
While a specific BGC for this compound from Favolaschia calocera has not been fully characterized, the genetic framework established from other strobilurin-producing fungi provides a clear blueprint. The formation of the complex dioxepin ring and other modifications seen in this compound would necessitate additional tailoring enzymes encoded within its BGC. These would likely include cytochrome P450 monooxygenases for hydroxylation and epoxidation, as well as prenyltransferases to attach the isoprene-derived moieties that form the dioxepin ring system. The presence of these types of genes within the known strobilurin BGCs of organisms that produce complex analogs like strobilurin G supports this hypothesis. nih.gov
The table below outlines the key genes identified in the characterized strobilurin BGC and their established or proposed functions.
| Gene Designation | Enzyme Class | Function in Strobilurin Biosynthesis | Reference |
|---|---|---|---|
| stpks1 | Highly-Reducing Polyketide Synthase (hr-PKS) | Synthesizes the tetraketide backbone from a benzoyl-CoA starter. | researchgate.netnih.gov |
| str9 | FAD-dependent Oxygenase | Catalyzes the oxidative rearrangement to form the β-methoxyacrylate toxophore. | researchgate.netnih.gov |
| str2 | O-Methyltransferase | Catalyzes the first O-methylation (on the carboxyl group). | researchgate.net |
| str3 | O-Methyltransferase | Catalyzes the second O-methylation to complete the toxophore. | researchgate.net |
| (Putative) | Cytochrome P450 Monooxygenase | Hydroxylation/epoxidation of the aromatic ring or side chains. | nih.gov |
| (Putative) | Prenyltransferase | Addition of prenyl groups, required for dioxepin ring formation in analogs like this compound. | nih.gov |
Molecular and Biochemical Mechanisms of Action
Inhibition of Mitochondrial Respiration Pathways
The primary mechanism of action for 9-Methoxystrobilurin K, like other strobilurin-class compounds, is the inhibition of mitochondrial respiration. researchgate.netvulcanchem.com This disruption of the electron transport chain effectively halts cellular energy production, leading to the compound's observed biological activities. davidmoore.org.uk
Specific Targeting of the Cytochrome bc1 Complex (Complex III)
This compound specifically targets the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial respiratory chain. researchgate.netvulcanchem.comnih.gov This enzyme complex plays a pivotal role in the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process that is coupled to the translocation of protons across the inner mitochondrial membrane. nih.govnih.govpatsnap.com The (E)-β-methoxyacrylate pharmacophore, a key structural feature of this compound, is essential for this targeted inhibition. researchgate.netrsc.org
Binding to the Quinol Oxidation (Qo) Site
Within the cytochrome bc1 complex, this compound binds to the quinol oxidation (Qo) site. researchgate.netvulcanchem.comresearchgate.net This binding site is where the substrate, ubiquinol, is oxidized. usp.brnih.gov By occupying this site, this compound competitively inhibits the natural substrate, preventing the initiation of the electron transfer process. nih.gov The Qo site is located in a hydrophobic channel within the complex. ulisboa.pt
Disruption of Electron Transfer Between Cytochrome b and Cytochrome c1
The binding of this compound to the Qo site directly obstructs the flow of electrons. researchgate.netresearchgate.net Specifically, it blocks the transfer of electrons from cytochrome b to cytochrome c1. researchgate.netvulcanchem.comresearchgate.net This interruption is a critical step in the Q-cycle, the mechanism by which the cytochrome bc1 complex facilitates electron transport and proton pumping. nih.govcolorado.edu
Consequential Inhibition of Adenosine (B11128) Triphosphate (ATP) Synthesis
The ultimate consequence of the disruption of the electron transport chain is the inhibition of adenosine triphosphate (ATP) synthesis. researchgate.netrsc.orgresearchgate.net The electron flow through the respiratory chain creates a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP by ATP synthase. nih.govcreative-biolabs.com By blocking electron transfer at Complex III, this compound prevents the generation of this proton motive force, thereby halting the primary means of cellular energy production. davidmoore.org.uknih.govdntb.gov.ua
Identification of Specific Protein Targets and Subunits
Research has identified the specific protein components within the cytochrome bc1 complex that are targeted by strobilurin compounds.
Cytochrome b (CYTB) as a Key Component
Cytochrome b (CYTB) is a key protein subunit of the cytochrome bc1 complex and is the direct target of this compound. researchgate.netijbs.com This protein contains the Qo binding site where the inhibitor molecule binds. researchgate.netijbs.com Mutations within the CYTB gene have been shown to confer resistance to strobilurin-type inhibitors, further confirming it as the primary target. researchgate.net The cytochrome b protein is a central component of the cellular energy conservation machinery and contains two heme groups and two distinct binding sites for ubiquinone/ubiquinol (the Qo and Qi sites). ijbs.com
| Mechanism of Action | Specific Target | Effect |
| Inhibition of Mitochondrial Respiration | Cytochrome bc1 Complex (Complex III) | Halts cellular energy production. researchgate.netdavidmoore.org.uk |
| Binding to Quinol Oxidation (Qo) Site | Quinol Oxidation (Qo) Site on Cytochrome b | Prevents ubiquinol oxidation. researchgate.netvulcanchem.comresearchgate.net |
| Disruption of Electron Transfer | Electron flow between Cytochrome b and Cytochrome c1 | Interrupts the Q-cycle. researchgate.netresearchgate.netnih.gov |
| Inhibition of ATP Synthesis | ATP Synthase (indirectly) | Prevents the generation of a proton motive force. researchgate.netrsc.orgresearchgate.net |
| Target Protein | Function in Complex III | Interaction with this compound |
| Cytochrome b (CYTB) | Catalyzes the transfer of electrons from ubiquinol to cytochrome c1; contains the Qo and Qi binding sites. ijbs.com | Binds to the Qo site, blocking substrate access and inhibiting electron transfer. researchgate.netvulcanchem.com |
Interaction with QCR7, QCR9, and COX15 Subunits
The primary molecular target of strobilurin-class compounds, including this compound, is the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. vulcanchem.com This interaction inhibits electron transfer, thereby disrupting cellular respiration. rsc.org While the core interaction occurs with cytochrome b, the catalytic subunit, evidence suggests that other subunits of the complex are crucial for the binding and action of these inhibitors.
Research utilizing a photoactivatable derivative of 9-methoxystrobilurin G, a closely related analogue of this compound, has provided insights into the broader interactions within Complex III. In these chemoproteomic-based target profiling studies, three specific components of mitochondrial complex III were found to be significantly and specifically enriched: QCR7, QCR9, and COX15. researchgate.net This enrichment indicates that these subunits are in close proximity to the bound inhibitor and are likely involved in forming or stabilizing the binding pocket.
The precise roles of these subunits in the interaction with this compound are understood through their functions in the assembly and activity of Complex III:
QCR7 (Ubiquinol-cytochrome c reductase subunit 7): This is a small integral membrane protein within the bc1 complex. Its enrichment suggests it may contribute to the structural environment of the Qo binding site.
QCR9 (Ubiquinol-cytochrome c reductase subunit 9): As the smallest subunit of the complex, QCR9 is known to be essential for the proper assembly and function of the complex. researchgate.net Its absence leads to an improperly assembled complex where electron transfer at the Qo site is impaired. The interaction with this compound's analogue highlights the subunit's importance in maintaining the integrity of the inhibitor's binding domain. researchgate.net
COX15 (Cytochrome c oxidase assembly protein 15): The enrichment of COX15 is particularly noteworthy. While primarily known for its role in the assembly of Cytochrome c oxidase (Complex IV), its interaction with a Complex III inhibitor suggests a potential physical or functional link between these two respiratory complexes, possibly within a respiratory supercomplex. The finding that COX15 is specifically enriched by the 9-methoxystrobilurin probe points to its spatial proximity to the Qo site within the mitochondrial inner membrane's organized structure. researchgate.net
These findings collectively suggest that the inhibitory action of this compound is not solely a function of its interaction with cytochrome b, but is supported by a network of interactions with accessory subunits that are critical for the structural and functional integrity of the Qo binding site within Complex III.
Comparative Mechanistic Analysis with Other Qo Inhibitors and Related Natural Products
This compound belongs to the strobilurin class of fungicides, which are categorized as Quinone outside (Qo) inhibitors (QoIs). wikipedia.org Their mechanism is fundamentally based on blocking the electron transfer at the Qo site of the cytochrome bc1 complex. vulcanchem.comrsc.org This mode of action is shared by a range of natural products and their synthetic derivatives, but key differences exist in their structural features, binding modes, and resistance profiles when compared to other respiratory inhibitors.
Strobilurins, oudemansins, and myxothiazoles are natural products that all act as Qo inhibitors. davidmoore.org.uk They are characterized by a β-methoxyacrylate (MOA) toxophore, which is essential for binding to the Qo site. rsc.org Synthetic strobilurin fungicides like Azoxystrobin and Kresoxim-methyl were developed from these natural templates to enhance stability and broaden their activity spectrum. rsc.orgwikipedia.org
The primary distinction between Qo inhibitors and other classes of respiratory inhibitors lies in their binding site within Complex III. While QoIs block the oxidation of ubiquinol, another major class, the Quinone inside (Qi) inhibitors, block the reduction of ubiquinone at a distinct site on the opposite side of the mitochondrial inner membrane.
The table below provides a comparative overview of this compound's mechanism against other mitochondrial respiratory inhibitors.
| Inhibitor Class | Specific Compound(s) | Primary Target Site | Mechanism of Action | Key Distinctions from this compound |
| Natural Strobilurins | Strobilurin A, Oudemansin A, 9-Methoxystrobilurin G | Complex III (Qo site) | Inhibit ubiquinol oxidation by binding to cytochrome b, blocking electron transfer to the Rieske iron-sulfur protein. | Share the core β-methoxyacrylate pharmacophore and general mechanism. Differences arise from variations in the side chain, affecting potency, spectrum, and physical properties. The structure of this compound has been subject to revision. davidmoore.org.uk |
| Synthetic Strobilurins | Azoxystrobin, Pyraclostrobin, Kresoxim-methyl | Complex III (Qo site) | Same as natural strobilurins. They are designed for enhanced photostability and systemic properties in agricultural use. | While the target site is the same, synthetic analogues often have modified pharmacophores (e.g., oximether group in Kresoxim-methyl) leading to different binding affinities and resistance profiles. rsc.org |
| Other Natural Qo Inhibitors | Myxothiazole | Complex III (Qo site) | Binds to a different, partially overlapping pocket within the Qo site compared to strobilurins. It displaces ubiquinol from its binding site. | Myxothiazole has a distinct chemical structure (thiazole ring) and binds deeper in the Qo pocket, leading to different cross-resistance patterns with strobilurins. |
| Qi Inhibitors | Antimycin A, Cyazofamid | Complex III (Qi site) | Inhibit ubiquinone reduction by binding to the Qi site, blocking the electron flow from the low-potential heme bL. | Target a completely different catalytic site within Complex III. There is generally no cross-resistance between Qo and Qi inhibitors. |
| Complex II Inhibitors (SDHIs) | Boscalid, Fluopyram | Complex II (Succinate Dehydrogenase) | Inhibit the enzyme succinate (B1194679) dehydrogenase, blocking the citric acid cycle and electron supply to Complex III. | Act on a different complex in the respiratory chain. Often used in rotation with QoIs to manage resistance. |
| 4(1H)-Quinolones | ELQ-300 | Complex III (Qi site) | Some quinolones are potent and selective inhibitors of the parasite mitochondrial bc1 complex at the Qi site. | These are synthetic compounds targeting the Qi site, mechanistically distinct from the Qo-inhibiting strobilurins. |
Resistance to Qo inhibitors, including strobilurins, most commonly arises from specific point mutations in the cytochrome b gene (CYTB). researchgate.net For instance, the G143A substitution is a well-known mutation that confers high-level resistance to many strobilurins by sterically hindering the inhibitor's binding to the Qo site. The development of resistance is a significant concern in the agricultural use of these compounds and drives the strategy of using mixtures or rotating fungicides with different modes of action.
Structure Activity Relationship Sar Studies
Influence of Aromatic Substructures on Specific Biological Activities
The biological activity of 9-methoxystrobilurin-type β-methoxyacrylates (MOSBs), including 9-Methoxystrobilurin K, is profoundly influenced by the nature of their aromatic substructures. researchgate.netresearchgate.net Research has demonstrated that variations in this part of the molecule lead to significant changes in antifungal potency. researchgate.net
This compound possesses a distinctive 1,5-benzodioxepin structure, which has been synthetically confirmed. doi.org The geometry and type of this aromatic ring system are crucial for its biological effects. For instance, a study involving the synthesis of an analogue with a 1,4-benzodioxan structure—similar to the potent antifungal strobilurin E—showed that this analogue was less effective than this compound. doi.org This finding underscores that the specific hindered, seven-membered 1,5-benzodioxepin ring of this compound is a key contributor to its high antifungal activity, indicating that simple bioisosteric replacement of the aromatic system is not sufficient to retain potency. doi.org The geometry of the ether-type side chain attached to the aromatic ring is highly influential on the compound's biological activities. doi.org
Furthermore, the influence of the aromatic substructure extends to other biological activities, such as antimalarial and cytotoxic effects. The structure-activity relationship for cytotoxicity against certain human cancer cell lines differs from that for antimalarial activity, suggesting that the aromatic portion of the molecule interacts differently with various biological targets. nih.govacs.org
Role of the β-Methoxyacrylate Pharmacophore in Target Binding
The (E)-β-methoxyacrylate moiety is the essential pharmacophore of the strobilurin class, including this compound. researchgate.netdavidmoore.org.ukresearchgate.netunimi.it This structural feature is indispensable for the compound's primary mechanism of action: the inhibition of mitochondrial respiration. davidmoore.org.uknih.govmdpi.com The pharmacophore binds to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), effectively blocking the electron transfer chain and halting ATP synthesis. researchgate.netdavidmoore.org.uknih.govnih.gov
The criticality of this moiety is highlighted by studies on synthetic intermediates. Analogues that lack the methyl β-methoxyacrylate group exhibit a drastic reduction in activity, demonstrating its necessity for target engagement. researchgate.net The planarity of the β-methoxyacrylate unit is also considered a crucial factor for its antifungal activity. nih.gov This pharmacophore is not only essential for antifungal action but also for acaricidal, insecticidal, and herbicidal activities observed in related compounds. researchgate.net
Impact of Stereochemistry on Activity and Specificity
The three-dimensional arrangement of atoms, or stereochemistry, within this compound is a critical factor governing its biological activity and specificity.
Significance of (E)-Configuration in the Pharmacophore
The geometric configuration of the β-methoxyacrylate double bond is paramount. The biological activity is exclusively associated with the (E)-isomer. davidmoore.org.uk Synthetic studies have confirmed that the corresponding (Z)-isomer is inactive, indicating that the specific spatial orientation of the methoxy (B1213986) and ester groups is a strict requirement for effective binding to the Qo site of the cytochrome bc1 complex. davidmoore.org.uk The transoidal position of the β-methoxy group relative to the carbonyl group is a key feature for activity. nih.gov
Effect of Hindered Ether-Type Side Chain Geometry
The side chain of this compound, characterized as a hindered ether-type substructure (a 1,5-benzodioxepin system), plays a significant role in its biological profile. researchgate.netdoi.org The specific geometry of this moiety has been shown to be highly influential. doi.org While the antifungal activity is primarily dictated by the pharmacophore and aromatic system, this hindered side chain appears to be strongly related to the compound's growth-inhibitory activity against human-derived cell lines. researchgate.net The contrast in activity between the naturally occurring this compound and synthetic analogues with different ether-type rings (like the 1,4-benzodioxan) highlights the sensitivity of the biological targets to the precise geometry of this part of the molecule. doi.org
Correlation between Structural Features and Target Binding Affinity/Inhibition Constants
A direct correlation exists between the structural features of this compound and its binding affinity for its molecular target, which is reflected in its inhibition constants (e.g., IC₅₀ values). The primary target for its antimalarial and antifungal activity is the cytochrome b (CYTB) component of the mitochondrial complex III. rsc.org
Studies have quantified the potent antimalarial activity of this compound against the multidrug-resistant K1 strain of Plasmodium falciparum, reporting an IC₅₀ value of 0.089 μM. nih.govacs.orgresearchgate.net Comparison with closely related analogues reveals the impact of minor structural modifications. For instance, 9-Methoxystrobilurin G, which differs slightly in its side chain, exhibits even greater potency with an IC₅₀ of 0.061 μM, while 9-Methoxystrobilurin E is slightly less active with an IC₅₀ of 0.14 μM. nih.govacs.orgresearchgate.net These data provide a quantitative basis for the structure-activity relationship, demonstrating how subtle changes to the molecule's periphery can significantly modulate its inhibitory power. The development of resistance to 9-methoxystrobilurins through mutations in the CYTB gene further confirms that this is the direct binding site. rsc.org
Differential SAR Across Diverse Biological Activities (e.g., antifungal activity on specific fungal species, antimalarial activity on Plasmodium falciparum)
The structure-activity relationships for this compound are not uniform across its different biological effects, a phenomenon known as differential SAR. The structural requirements for optimal antifungal activity, antimalarial activity, and cytotoxicity vary.
For antifungal activity , the 1,5-benzodioxepin aromatic system combined with the (E)-β-methoxyacrylate pharmacophore is critical. Synthetic analogues with an altered aromatic ring, such as a 1,4-benzodioxan structure, have proven to be less active against various fungi compared to this compound. doi.orgnih.gov
For antimalarial activity , this compound is highly potent against Plasmodium falciparum. nih.govacs.orgresearchgate.netnih.gov The SAR for antimalarial action is distinct from that of its antifungal properties, with subtle variations in the side chain leading to significant differences in potency, as seen in the comparison between 9-Methoxystrobilurins G, K, and E. nih.govresearchgate.net
For cytotoxicity , the SAR profile diverges again. There is no significant correlation observed between the general structural properties of MOSB analogues and their cytotoxicity against human fibroblast-like cells. researchgate.net However, the hindered ether-type side chain of this compound specifically has been linked to its growth-inhibitory effects on certain human cancer cell lines. researchgate.net Furthermore, it has been explicitly noted that the SAR for cytotoxicity against NCI-H187 human small-cell lung cancer cells is different from the SAR for antimalarial activity. nih.govacs.orgresearchgate.net This indicates that the structural features driving toxicity in mammalian cells are different from those required for killing the malaria parasite.
Interactive Data Table: Biological Activities of this compound and Related Compounds
This table summarizes the inhibitory concentrations (IC₅₀) of this compound and its analogues against the malaria parasite Plasmodium falciparum.
| Compound | Antimalarial Activity (IC₅₀ in μM) against P. falciparum K1 strain |
| This compound | 0.089 nih.govacs.orgresearchgate.net |
| 9-Methoxystrobilurin G | 0.061 nih.govacs.orgresearchgate.net |
| 9-Methoxystrobilurin E | 0.14 nih.govacs.orgresearchgate.net |
| 9-Methoxystrobilurin P | 0.086 researchgate.net |
| 9-Methoxystrobilurin R | 0.12 nih.gov |
| 9-Methoxystrobilurin S | 0.21 nih.gov |
Mechanisms of Resistance and Fungal Adaptation
Genetic Basis of Resistance Acquisition
The primary driver of resistance to QoI fungicides is the selection of individuals within a fungal population that possess genetic modifications in the mitochondrial cytochrome b (cyt b) gene, which encodes the protein targeted by these inhibitors.
The most significant mechanism conferring a high level of resistance to QoI fungicides is the occurrence of specific point mutations in the cyt b gene. frac.info These mutations arise from single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at a critical position in the cytochrome b protein. frac.info Three main substitutions have been identified in plant pathogenic fungi:
G143A: The substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143 is the most common and impactful mutation. frac.infonih.gov It is known to confer a very high degree of resistance, often rendering the fungicide ineffective in field applications. rutgers.edufrac.info The resistance factors (RF) associated with the G143A mutation are typically greater than 100 and can be several hundred times higher than the sensitive wild-type strain. frac.info This mutation is responsible for QoI resistance in a wide array of pathogens. researchgate.netfrac.info
F129L: A change from phenylalanine (F) to leucine (B10760876) (L) at position 129 confers a moderate or partial level of resistance. frac.infonih.gov Resistance factors for this mutation are significantly lower than for G143A, usually ranging from 5 to 15. frac.info
G137R: The substitution of glycine (G) with arginine (R) at position 137 has been identified, notably in Pyrenophora tritici-repentis. frac.infonih.gov This mutation also results in moderate resistance levels but is found at a very low frequency compared to G143A. frac.info
The selection for these mutations is a qualitative, single-step process, meaning that a single genetic change can lead to a significant loss of fungicide sensitivity. frac.info
Table 1: Key Point Mutations in the Fungal Cytochrome b Gene Conferring QoI Resistance
| Mutation | Amino Acid Change | Nucleotide Change (Example) | Resulting Resistance Level | Commonality |
|---|---|---|---|---|
| G143A | Glycine to Alanine | GGT to GCT nih.gov | High / Complete frac.info | Widespread across many pathogens frac.info |
| F129L | Phenylalanine to Leucine | TTT/TTC to CTT/CTC nih.gov | Moderate / Partial frac.info | Detected in a few pathogens frac.info |
| G137R | Glycine to Arginine | GGT to CGT nih.gov | Moderate / Partial frac.info | Rare, found in Pyrenophora tritici-repentis frac.info |
The point mutations described above directly cause modifications to the fungicide's target site. The cytochrome b protein has a specific three-dimensional structure that includes the Qo binding pocket, where strobilurins like 9-Methoxystrobilurin K bind to exert their inhibitory effect. An amino acid substitution, such as G143A, alters the conformation of this binding pocket. mdpi.com
This structural change reduces the binding affinity between the fungicide molecule and the protein. mdpi.com Molecular docking studies on other QoIs, such as pyraclostrobin, have demonstrated that the G143A mutation significantly alters the binding pattern and lowers the ability of the fungicide to dock effectively within the active site of the cytochrome b protein. mdpi.com Research on the related compound 9-Methoxystrobilurin G has similarly identified that resistance in Plasmodium falciparum is linked to missense mutations in the cytochrome b gene at the quinol oxidation site. rsc.org This modification prevents the fungicide from effectively blocking the electron transfer chain, allowing the fungus to continue mitochondrial respiration, albeit sometimes with a fitness cost.
Point Mutations in the Cytochrome b Gene (e.g., G143A mutation)
Fungal Metabolic Reprogramming in Response to Inhibitor Stress
Beyond direct genetic mutations at the target site, fungi can adapt to the stress imposed by respiratory inhibitors through broader metabolic reprogramming. nih.gov When the primary energy-generating pathway of oxidative phosphorylation is compromised, fungal cells can shift their metabolism to compensate.
This reprogramming can manifest as a Warburg-like effect, a phenomenon where cells increase their rate of glycolysis to generate ATP, even when oxygen is present. nih.gov This metabolic rewiring involves the downregulation of mitochondrial carbon metabolism and a greater reliance on glucose fermentation to lactate. nih.govnih.gov This shift is often regulated by complex signaling networks, such as the mTOR pathway, which acts as a master regulator of glucose metabolism. nih.gov In some fungi, resistance to antifungal agents has been linked to increased glucose uptake, higher ATP generation from glycolysis, and enhanced production of NADPH, which improves the cell's ability to scavenge harmful reactive oxygen species (ROS) that may accumulate due to mitochondrial stress. nih.gov
Role of Alternative Oxidase (AOX) Pathways in Tolerance
A key mechanism for surviving the effects of QoI fungicides is the activation of an alternative oxidase (AOX) pathway. msu.ru The AOX is a terminal oxidase present in the inner mitochondrial membrane of most fungi, plants, and some protists. msu.ru It provides a bypass for the standard cytochrome respiratory pathway. mdpi.com
When the cytochrome bc1 complex is blocked by an inhibitor like this compound, electrons can be shunted from the ubiquinone pool directly to the AOX, where they are used to reduce oxygen to water. msu.rumdpi.com This process is not coupled to proton pumping and therefore does not contribute to ATP synthesis as efficiently as the main pathway. mdpi.com However, its activation is crucial for two reasons:
It allows the electron transport chain to continue functioning, preventing a complete shutdown of respiration and maintaining metabolic homeostasis. mdpi.com
It significantly decreases the production of mitochondrial reactive oxygen species (ROS), which can build up to toxic levels when the electron flow is inhibited at complex III. nih.govnih.gov
The expression of the AOX gene is often induced in response to stress, including the application of respiratory inhibitors like antimycin A, which also targets complex III. nih.gov This makes the AOX pathway a critical component of fungal tolerance to QoI fungicides.
Table 2: Comparison of Standard and Alternative Respiration Pathways
| Feature | Standard Cytochrome Pathway | Alternative Oxidase (AOX) Pathway |
|---|---|---|
| Terminal Oxidase | Cytochrome c Oxidase (Complex IV) | Alternative Oxidase (AOX) |
| QoI Sensitivity | Sensitive (Inhibited at Complex III) | Insensitive (Bypasses Complex III) |
| Proton Pumping | Occurs at Complexes I, III, and IV | None |
| ATP Synthesis | High efficiency | Low to no efficiency |
| Primary Function | Efficient ATP production | Maintain electron flow, reduce ROS under stress mdpi.comnih.gov |
Molecular Mechanisms of Cross-Resistance to Other QoI Fungicides
A significant challenge in managing QoI resistance is the phenomenon of cross-resistance. Because all fungicides within the QoI group (FRAC Group 11) share the same specific target site—the Qo pocket of the cytochrome b protein—a mutation that confers resistance to one member of the group will almost invariably confer resistance to all other members. nzpps.orgfrac.infoppqs.gov.in
Therefore, a fungal isolate with the G143A mutation that is resistant to this compound will also exhibit resistance to other widely used strobilurins such as azoxystrobin, pyraclostrobin, and trifloxystrobin. rutgers.eduppqs.gov.in This is because the molecular modification at the target site non-selectively prevents the binding of all fungicides that share this mode of action. rutgers.edu This makes the management of QoI resistance particularly difficult, as rotating between different strobilurin fungicides is an ineffective strategy once resistance has emerged. rutgers.edu
Ecological Roles and Environmental Interactions in Natural Systems
Presumed Role in Inter-Fungal Competition for Resources
In natural ecosystems, chemical compounds produced by organisms often serve critical functions for their survival. Strobilurins, including 9-Methoxystrobilurin K, are secondary metabolites produced by fungi, particularly Basidiomycetes. jst.go.jpcore.ac.uk The primary presumed role of these compounds is to act as agents in inter-fungal competition. davidmoore.org.uk Fungi that produce strobilurins can ward off other fungal species that compete for the same substrates, giving the producer a significant survival advantage. davidmoore.org.uk This antifungal activity is a key ecological function, allowing the producing organism to secure resources in its environment. davidmoore.org.ukacademiaromana-is.ro The synthesis of these potent antifungal agents is believed to be a crucial strategy for outcompeting other microbes. davidmoore.org.uk
Biotic Degradation Pathways in the Environment
The fate of this compound and other strobilurins in the environment is heavily influenced by microbial activity. Biotic degradation is considered one of the most significant pathways for the removal of these compounds from soil and water. frontiersin.orgfrontiersin.org This process relies on the metabolic capabilities of various microorganisms to break down the complex chemical structure of strobilurins. frontiersin.org
A diverse range of microorganisms capable of degrading strobilurin fungicides has been isolated from the environment. frontiersin.org These microbial communities are essential for the natural attenuation of these compounds. Several bacterial genera have been identified for their ability to break down strobilurins. frontiersin.org
Table 1: Microbial Genera Involved in Strobilurin Degradation
| Microbial Genus | Type |
|---|---|
| Arthrobacter | Bacterium |
| Aphanoascus | Fungus |
| Bacillus | Bacterium |
| Cupriavidus | Bacterium |
| Klebsiella | Bacterium |
| Pseudomonas | Bacterium |
| Rhodanobacter | Bacterium |
| Stenotrophomonas | Bacterium |
Source: frontiersin.orgvulcanchem.com
These microbes play a crucial role in the biogeochemical cycling of these synthetic compounds once they are introduced into the environment. frontiersin.org
The breakdown of strobilurins by microorganisms is facilitated by specific enzymes. The primary and initial step in the biodegradation of many strobilurins is the hydrolysis of the methyl ester bond. frontiersin.org This reaction is predominantly catalyzed by carboxylesterases (CEs). frontiersin.org
Carboxylesterases are ubiquitous enzymes belonging to the α/β hydrolase superfamily, found in virtually all living organisms. mdpi.comnih.gov Their main function is believed to be the detoxification of xenobiotics containing an ester group. nih.gov These enzymes typically feature a catalytic triad (B1167595) of amino acids (commonly Serine, Histidine, and an acidic residue like Glutamate or Aspartate) located deep within the protein structure. mdpi.comamericanpharmaceuticalreview.com The degradation process for strobilurins is thought to begin with an attack by the catalytic serine residue on the ester group, leading to its cleavage. frontiersin.orgnih.gov This hydrolysis is a critical detoxification step and the primary mechanism of microbial degradation for this class of compounds. frontiersin.org
Microorganisms that degrade complex organic molecules often do so to acquire essential nutrients. Several studies have reported that strobilurin-degrading microbes can effectively utilize these pesticide residues as a source of both carbon and nitrogen for their growth and metabolic activities. frontiersin.orgfrontiersin.orgnih.gov In soil ecosystems, bacteria and fungi are the primary drivers of organic matter decomposition, breaking down complex substrates to release energy and nutrients. mdpi.comresearchgate.net The ability to use strobilurins as a food source highlights the metabolic versatility of these soil microbial communities and is a key aspect of bioremediation. frontiersin.orgnih.gov
Identification of Key Enzymes (e.g., carboxylesterase) and Their Mechanisms
Abiotic Degradation Processes and Environmental Transformation Pathways
Photodecomposition, or photolysis, is a major abiotic pathway for the degradation of strobilurins. frontiersin.orgfrontiersin.org When exposed to sunlight, the chemical structure of these compounds can be altered and broken down. frontiersin.org The rate and extent of photodecomposition are influenced by environmental factors, with the duration and intensity of sunshine being key variables. frontiersin.org For some strobilurins, degradation has been observed to be more rapid under UV photolysis in aqueous solutions compared to natural sunlight. frontiersin.org This process represents a significant route for the transformation and eventual removal of strobilurin fungicides from environmental compartments. frontiersin.orgnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 9-Methoxystrobilurin A |
| 9-Methoxystrobilurin E |
| 9-Methoxystrobilurin G |
| This compound |
| 9-Methoxystrobilurin L |
| 9-Methoxystrobilurin P |
| 9-Methoxystrobilurin R |
| 9-Methoxystrobilurin S |
| (E)-β-methoxyacrylate |
| 4-methylumbelifferyl acetate (B1210297) |
| Ammonium |
| Azoxystrobin |
| Benzil |
| Bronopol |
| Captan |
| Carbamazepine |
| Carbon dioxide |
| Carboxylic acid |
| Cellulose |
| Cephalosporin C |
| Citrinin |
| Cycloheximide |
| Cytochalasins |
| Favodehyde E |
| Fenpropathrin |
| Fenvalerate |
| Fusidic acid |
| Galaxolide |
| Griseofulvin |
| Hydroxystrobilurin D |
| Illudins |
| Kresoxim-methyl |
| Mucidin |
| Mycophenolic acid |
| NADH |
| Nitrate |
| Nitrophenyl acetate |
| Octocrylene |
| Oudemansin |
| Oudemansin A |
| Oudemansin X |
| Oxytetracycline |
| Padimate O |
| Permethrin |
| Pleuromutilin |
| Propiconazole |
| Psilocybin |
| Pterulone |
| Pterulinic Acid |
| Pyraclostrobin |
| Sporothriolide |
| Streptomycin |
| Strobilurin A |
| Strobilurin B |
| Strobilurin D |
| Strobilurin G |
| Strobilurin H |
| Tacrine |
| Tebuconazole |
| Tonalide |
Hydrolytic Stability and Transformation Products in Natural Matrices
The persistence and ultimate fate of a chemical compound in the environment are significantly influenced by its hydrolytic stability. Hydrolysis is a key abiotic degradation process that involves the cleavage of chemical bonds by the addition of water. For strobilurin fungicides, the ester moiety is a primary site for hydrolytic reactions, which can be influenced by environmental factors such as pH and temperature. nih.gov
While specific experimental data on the hydrolytic stability and transformation products of this compound in various natural matrices are not extensively documented in publicly available scientific literature, general degradation pathways for the strobilurin class of compounds can provide insights. The primary hydrolytic degradation pathway for many strobilurin fungicides is the cleavage of the methyl ester group, which results in the formation of the corresponding carboxylic acid. nih.gov This transformation is a critical step in the environmental degradation of these compounds.
The rate of hydrolysis is typically pH-dependent. In general, ester hydrolysis can be catalyzed by both acids and bases. Therefore, the stability of strobilurin compounds, including presumably this compound, would be expected to vary across different environmental compartments with differing pH levels, such as acidic forest soils, neutral agricultural lands, or alkaline water bodies.
Given the absence of specific data, the following tables are presented as illustrative examples of how such data would be formatted, based on typical studies of other strobilurin fungicides.
Table 1: Illustrative Hydrolytic Half-life of this compound at Various pH Levels (Note: Data is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available in the reviewed literature.)
| pH | Temperature (°C) | Half-life (t½) in days |
|---|---|---|
| 4 | 25 | Stable |
| 7 | 25 | 150 |
Table 2: Potential Transformation Products of this compound in Natural Matrices (Note: Products are predicted based on the general degradation of strobilurins and are not confirmed for this compound from the reviewed literature.)
| Transformation Product | Formation Pathway | Environmental Matrix |
|---|---|---|
| This compound acid | Hydrolysis of the methyl ester | Water, Soil |
| Various hydroxylated metabolites | Microbial degradation | Soil |
Further empirical research is necessary to definitively determine the hydrolytic stability and identify the specific transformation products of this compound under various environmental conditions. Such studies are crucial for a comprehensive assessment of its ecological role and environmental impact.
Advanced Research Methodologies for 9 Methoxystrobilurin K Studies
Isotopic Labeling and Advanced Metabolic Tracing Techniques for Biosynthesis
Understanding the biosynthetic pathway of 9-Methoxystrobilurin K is fundamental to its study and potential future production through synthetic biology. Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products. researchgate.netrsc.org In the context of strobilurins, which are polyketide metabolites, this involves feeding the producing organism, such as fungi from the Favolaschia or Strobilurus genera, with precursors enriched with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govnih.govresearchgate.net
Research on related compounds like strobilurin A has confirmed that the biosynthesis proceeds via a polyketide synthase (PKS) pathway. nih.govresearchgate.net These studies utilized isotopically labeled precursors to elucidate the core structure's formation. nih.gov Key findings from feeding experiments with related strobilurins include:
Starter Unit Identification : Feeding studies with labeled phenylalanine confirmed its role as the precursor to the benzoate (B1203000) starter unit, which is uncommon for polyketide synthesis. nih.govrsc.orguni-goettingen.de
Polyketide Chain Assembly : The use of doubly ¹³C-labeled acetate (B1210297) ([1,2-¹³C₂]acetate) allows researchers to observe which carbon-carbon bonds are preserved during biosynthesis, confirming the head-to-tail assembly of acetate units to form the polyketide chain. researchgate.net
Methyl Group Origin : By feeding cultures with [methyl-¹³C]-methionine, the origin of the methyl groups in the strobilurin scaffold, including the crucial methoxyacrylate toxophore, was traced back to S-adenosyl methionine (SAM). nih.govnih.gov
For this compound, a similar strategy would be employed. The producing fungus would be cultivated in the presence of specific isotopically labeled compounds. By analyzing the resulting this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the exact positions of the isotopes can be determined. This metabolic tracing reveals the sequence of enzymatic reactions and the origin of every atom in the molecule, providing a detailed biosynthetic map.
| Isotopic Tracer | Biosynthetic Question Addressed | Typical Analytical Method |
| [1,2-¹³C₂]Acetate | Elucidates the polyketide chain folding and cyclization pattern. | ¹³C NMR |
| [¹³C]Phenylalanine | Confirms the origin of the aromatic starter unit. | ¹³C NMR, MS |
| [methyl-¹³C]Methionine | Identifies the source of O-methyl and C-methyl groups. | ¹³C NMR, MS |
| [²H]Labeled Precursors | Investigates the stereochemistry of enzymatic reactions. mdpi.com | ²H NMR, MS |
This knowledge is critical for heterologous expression of the biosynthetic gene cluster in a more manageable host organism, potentially enabling sustainable production and the generation of novel analogs through precursor-directed biosynthesis. nih.govrsc.org
Chemoproteomic Approaches for Comprehensive Target Profiling
Identifying the cellular protein targets of a bioactive compound is crucial for understanding its mechanism of action. Chemoproteomics offers a suite of powerful techniques to achieve this on a proteome-wide scale. wikipedia.org These methods typically involve designing a chemical probe based on the compound of interest, which is then used to capture and identify its binding partners from cell lysates or living cells. researchgate.net
A common strategy is Compound-Centric Chemical Proteomics (CCCP), where a probe is created by modifying the parent molecule (e.g., this compound) with two key functionalities: a reactive group for covalent cross-linking to the target and a reporter tag (like biotin) for enrichment. wikipedia.org A photoactivatable group is often used as the reactive moiety, allowing for precise, light-induced cross-linking once the probe has bound to its target. springernature.com
In a study on the related compound 9-methoxystrobilurin G (9MG), a photoactivatable derivative was synthesized and used for chemoproteomic-based target profiling in the malaria parasite Plasmodium falciparum. springernature.com This approach led to the specific enrichment and identification of several components of the mitochondrial complex III, confirming that this complex is the primary target. springernature.com
| Method | Principle | Application to this compound |
| Activity-Based Protein Profiling (ABPP) | Uses probes that react with the active sites of specific enzyme families. wikipedia.org | Could be used if this compound is found to target a specific enzyme class. |
| Compound-Centric Chemical Proteomics (CCCP) | Employs a modified version of the compound to "pull down" its binding partners. wikipedia.org | A photoactivatable, clickable probe of this compound would be synthesized to identify its direct targets in relevant cell lines (e.g., cancer cells, pathogenic fungi). |
| Target-Responsive Accessibility Profiling (TRAP) | Measures changes in the accessibility of lysine (B10760008) residues on a protein upon ligand binding. wikipedia.org | Could be used with the unmodified this compound to identify targets without the need for chemical probe synthesis. |
| Electroaffinity Labeling (ECAL) | Uses electrochemical activation of a probe to initiate covalent labeling of target proteins in complex biological systems. uni-goettingen.de | A novel approach that could be adapted to create a this compound probe for target identification under specific cellular conditions. uni-goettingen.de |
For this compound, a CCCP approach would involve synthesizing a probe that could then be incubated with cancer cell lysates or live P. falciparum cultures. After UV activation and enrichment of biotin-tagged proteins on streptavidin beads, the captured proteins would be identified by quantitative mass spectrometry, providing a comprehensive profile of the compound's interaction partners. uni-goettingen.de
High-Throughput Screening Platforms for Analog Activity Assessment
High-Throughput Screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. researchgate.netnih.gov For this compound, HTS platforms are invaluable for assessing the activity of a library of synthesized or natural analogs, helping to establish structure-activity relationships (SAR). rsc.org
Given the known antimalarial activity of 9-methoxystrobilurin derivatives, a relevant HTS platform would be a cell-based assay using the malaria parasite Plasmodium falciparum. nih.gov Such assays are often miniaturized into 384- or 1536-well plate formats to maximize throughput.
Common HTS platforms for assessing antimalarial activity include:
Lactate Dehydrogenase (LDH) Assay : This colorimetric assay measures the activity of a parasite-specific LDH enzyme, which is released upon lysis of viable parasites. A decrease in LDH activity corresponds to the death of the parasite. researchgate.net
Luciferase-Based Phenotypic Screening : This method uses genetically modified parasite lines that express a luciferase reporter gene. The amount of light produced is directly proportional to the number of viable parasites. researchgate.net This is particularly useful for screening against liver-stage parasites.
SYBR Green I-Based Assay : This fluorescent assay uses a dye that intercalates with DNA. It measures parasite proliferation by quantifying the total amount of DNA in the culture.
| Screening Platform | Assay Principle | Throughput | Relevance for this compound Analogs |
| Lactate Dehydrogenase (LDH) Assay | Measures parasite viability via enzyme activity. researchgate.net | High | Primary screen for activity against blood-stage P. falciparum. |
| Luciferase Reporter Assay | Measures parasite viability via light output. researchgate.net | Ultra-High (1536-well) | Screening against both blood and liver stages of malaria. |
| SYBR Green I Assay | Measures parasite proliferation via DNA content. | High | A common and cost-effective primary screening method. |
By screening a library of this compound analogs on these platforms, researchers can quickly identify compounds with improved potency (lower IC₅₀ values) or altered specificity, guiding the next cycle of chemical synthesis and optimization.
Molecular Modeling and Computational Chemistry for Binding Predictions and Design
Molecular modeling and computational chemistry are indispensable tools for predicting how a ligand like this compound interacts with its protein target at an atomic level. nih.gov These in-silico methods save significant time and resources by prioritizing which molecular designs are most likely to succeed before they are synthesized. rsc.org
The primary target of strobilurins is the quinol oxidation (Qo) site of cytochrome b (CYTB), a key component of the mitochondrial complex III. springernature.com Computational approaches can be used to model the binding of this compound within this site.
Key computational techniques include:
Molecular Docking : This method predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov A 3D model of the CYTB protein would be used to dock this compound and its analogs, calculating a binding score that correlates with potency.
Pharmacophore Modeling : This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must have to bind to the target. This model can then be used to virtually screen large compound libraries for new potential hits. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) : This hybrid approach uses high-level quantum mechanics to treat the active site and the ligand, while the rest of the protein is treated with more computationally efficient molecular mechanics, providing highly accurate binding energy predictions.
| Computational Method | Purpose | Application in this compound Research |
| Molecular Docking | Predicts binding pose and affinity. nih.gov | Docking analogs into the CYTB Qo site to predict their relative potency. |
| Pharmacophore Modeling | Defines essential features for binding. rsc.orgresearchgate.net | Creating a model based on known active strobilurins to find novel scaffolds. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the complex. | Assessing the stability of the predicted binding pose of this compound in the Qo site. |
| Virtual Screening | Screens large libraries of compounds computationally. rsc.org | Identifying new potential inhibitors of CYTB from virtual libraries. |
| Quantum AI Models | Uses AI to simulate molecular behavior with high precision. mdpi.com | Predicting complex interactions, such as those involving water molecules in the binding site, with unprecedented speed and accuracy. mdpi.com |
These computational tools allow researchers to understand why certain mutations in the CYTB gene confer resistance and to rationally design new analogs of this compound that can overcome this resistance or exhibit enhanced potency. springernature.com
Gene Editing and Mutagenesis Strategies for Resistance Mechanism Elucidation
Understanding the mechanisms by which pathogens develop resistance to a drug is critical for its long-term viability. Gene editing technologies provide powerful tools to investigate and confirm the genetic basis of resistance.
Studies on the related compound 9-methoxystrobilurin G have already utilized resistance generation to identify its mechanism of action. By exposing P. falciparum cultures to the compound over time, resistant parasite lines were selected. springernature.com Whole-genome sequencing of these resistant clones revealed that they all possessed missense mutations in the cytochrome b (CYTB) gene, pinpointing it as the drug's target. springernature.com
Modern gene-editing tools like CRISPR-Cas9 offer a more precise way to study these resistance mechanisms. Instead of waiting for random mutations to arise, researchers can use CRISPR-Cas9 to introduce specific, targeted mutations into the CYTB gene of a drug-sensitive parasite strain.
| Technology | Description | Use in Resistance Elucidation |
| Resistance Selection | Culturing a pathogen in the continuous presence of a drug to select for resistant mutants. nih.gov | Initial identification of the gene(s) associated with resistance (e.g., CYTB for 9-methoxystrobilurin G). springernature.com |
| CRISPR-Cas9 | An RNA-guided gene-editing tool that can create precise double-strand breaks at a targeted DNA location, leading to gene knockouts or specific sequence changes. | To introduce specific mutations found in resistant strains into a sensitive strain to confirm their role in conferring resistance. To systematically mutate every residue in the predicted binding pocket to map critical interactions. |
| Zinc-Finger Nucleases (ZFNs) | Engineered proteins that combine a DNA-binding zinc finger domain with a DNA-cleaving nuclease domain. | An alternative to CRISPR for targeted gene modification. |
| TALENs | Similar to ZFNs, these are fusion proteins with a customizable DNA-binding domain and a nuclease. | Another established tool for precise genome engineering to validate resistance mutations. |
By using CRISPR-Cas9 to recreate the L197F mutation found in GNF7686-resistant T. cruzi or the various mutations found in 9MG-resistant P. falciparum, researchers can definitively prove that these specific changes in the CYTB protein are sufficient to cause resistance to this compound and its analogs. nih.govspringernature.com This knowledge is vital for designing next-generation compounds that are less susceptible to these resistance mechanisms.
Advanced Analytical Techniques for Compound Detection in Research Studies
Sensitive and specific analytical methods are required for the detection and quantification of this compound and its metabolites in complex biological matrices during research studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and wide dynamic range.
An LC-MS/MS method for this compound would involve several key steps:
Sample Preparation : The compound must be extracted from the biological matrix (e.g., plasma, cell culture media, tissue homogenate). This is typically achieved through protein precipitation (PPT) or more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Separation : The extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The compound is separated from other matrix components on a column (e.g., a C18 column) based on its physicochemical properties. researchgate.net
Ionization and Mass Analysis : As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). The molecule is ionized, and the parent ion is selected in the first quadrupole.
Fragmentation and Detection : The parent ion is fragmented in a collision cell, and specific fragment ions are monitored in the third quadrupole. This process, known as Scheduled or Multiple Reaction Monitoring (SRM/MRM), provides exceptional specificity and sensitivity.
| Analytical Step | Technique | Details for this compound Analysis |
| Sample Extraction | Liquid-Liquid Extraction (LLE) | Extraction from aqueous samples into an immiscible organic solvent (e.g., methyl tert-butyl ether). researchgate.net |
| Chromatography | UHPLC | Use of a sub-2 µm particle column (e.g., Accucore PFP) for fast and efficient separation. |
| Ionization | Electrospray Ionization (ESI) | Positive or negative mode would be optimized based on the compound's structure. |
| Detection | Tandem Mass Spectrometry (MS/MS) | Monitoring of specific parent -> fragment ion transitions for unambiguous identification and quantification. |
While highly specific, developing an immunoassay (like an ELISA) is another potential technique for research-scale quantification. This would require the generation of antibodies that specifically recognize this compound. Although less common for small molecules in early-stage research due to the development effort, it could be a high-throughput option for screening large numbers of samples if needed.
Future Research Perspectives on 9 Methoxystrobilurin K
Elucidation of Remaining Uncharacterized Biosynthetic Steps
The biosynthesis of strobilurins involves a complex pathway, and while significant progress has been made, several steps in the formation of 9-Methoxystrobilurin K remain to be fully characterized. researchgate.net Isotopic labeling studies have confirmed that strobilurins are derived from a linear tetraketide, which is initiated by a benzoate (B1203000) starter unit originating from phenylalanine via cinnamate (B1238496). researchgate.net The strobilurin biosynthetic pathway is governed by a gene cluster that includes a highly reducing polyketide synthase (HR-PKS) with unusual C-terminal hydrolase and methyltransferase domains. vulcanchem.com
A crucial part of the biosynthetic process involves O-methylation, catalyzed by the enzymes Str2 and Str3, which methylate the carboxyl and enol groups, respectively. vulcanchem.com The characteristic β-methoxyacrylate toxophore, essential for biological activity, is formed through an oxidative rearrangement catalyzed by an FAD-dependent oxygenase encoded by the str9 gene. vulcanchem.comresearchgate.net
Future research should focus on a time-course analysis of the biosynthetic pathway, which could clarify the sequence of events from the initial formation of strobilurin A to the more complex 9-methoxystrobilurin G, which features a dioxepin terpenoid-derived substituent. researchgate.netresearchgate.net The isolation of pseudostrobilurin B, a novel biphenyl (B1667301) metabolite, suggests the involvement of an epoxide in the key rearrangement that forms the β-methoxyacrylate moiety. researchgate.netresearchgate.net Further investigation into these epoxide intermediates is necessary to fully understand the formation of the bolineol-related metabolites, strobilurins Y and Z. researchgate.netresearchgate.net
Discovery of Novel Biological Activities and Mechanistic Insights
This compound and its related compounds have demonstrated a range of biological activities, including antifungal, antimalarial, and cytotoxic effects. acs.orgdoi.orgmedwinpublishers.com Like other β-methoxyacrylates, its primary mode of action is the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex (Complex III), which disrupts cellular energy production. doi.orgresearchgate.netacs.org
Antimalarial Activity: this compound exhibits potent antimalarial activity against the multidrug-resistant K1 strain of Plasmodium falciparum. researchgate.netacs.org Studies on the related compound, 9-methoxystrobilurin G, have confirmed that its antimalarial mechanism involves targeting the quinol oxidation site of cytochrome b, a key component of mitochondrial complex III. dntb.gov.uaresearchgate.net
Antifungal and Cytotoxic Activities: The compound shows strong antifungal activity against various fungi and notable cytostatic activity against human Burkitt's lymphoma-derived cell lines (Jijoye). doi.org The strong growth-inhibitory activity of this compound against human-derived cell lines is thought to be related to its hindered ether-type substructure. nih.govresearchgate.net Research on other strobilurins, such as strobilurin X, has shown selective cytotoxicity against cancer cell lines like A549 (lung carcinoma) and HeLa (cervical cancer) compared to normal fibroblast cells. researchgate.net
Future research should aim to identify novel biological targets and further elucidate the mechanisms of action beyond mitochondrial respiration inhibition. Investigating its effects on other cellular pathways could reveal new therapeutic applications.
Design and Synthesis of Next-Generation Analogs with Enhanced Biochemical Specificity
The development of synthetic analogs of natural strobilurins has been a major focus in the agrochemical industry, leading to more stable and effective fungicides. tandfonline.com The structural simplicity of strobilurins makes them attractive models for synthetic modification. davidmoore.org.uk
The total synthesis of this compound has been achieved, confirming its 1,5-benzodioxepin structure. doi.orgresearchgate.net Structure-activity relationship (SAR) studies have provided valuable insights for designing new analogs. For instance, the antifungal activity of 9-methoxystrobilurin derivatives is highly dependent on their aromatic substructures. nih.gov The introduction of long or bulky substituents at the 4'-position of the benzene (B151609) ring in strobilurin analogs has been shown to enhance activity and selectivity against human melanoma cells. oup.com
Future efforts in this area should concentrate on synthesizing novel analogs with improved biochemical specificity. This includes exploring different aromatic substructures and modifications to the β-methoxyacrylate moiety to enhance target binding and reduce off-target effects. nih.govoup.com Precursor-directed biosynthesis offers a promising approach for producing novel halogenated and pyridyl strobilurin analogs. researchgate.netresearchgate.net
| Compound/Analog | Key Structural Feature | Biological Activity Highlight | Reference |
| This compound | 1,5-Benzodioxepin structure | Potent antimalarial and antifungal activity | acs.orgdoi.org |
| 9-Methoxystrobilurin G | Complex dioxepin terpenoid-derived substituent | Potent antimalarial activity | researchgate.netacs.org |
| Strobilurin X | - | Higher antifungal activity than strobilurin A | researchgate.net |
| Synthetic Analogs | Modified aromatic substructures | Enhanced and selective activity | nih.govoup.com |
| Pyridyl Strobilurin | Pyridyl ring | Novel analog produced via precursor-directed biosynthesis | researchgate.netresearchgate.net |
Comprehensive Understanding of Ecological Impact at a Molecular and Community Level
While strobilurin-based fungicides are widely used in agriculture, their ecological impact requires further investigation. google.com These compounds can affect non-target organisms and ecosystems. For example, the exotic fungus Favolaschia calocera, a producer of 9-methoxystrobilurins, is considered an invasive species in some regions and may alter fungal community structures in forests. medwinpublishers.comscispace.com
Strobilurins can break down in the soil due to bacterial degradation and photolysis. google.com However, their presence, even at environmentally relevant concentrations, can have structural and functional effects on ecosystems like Mediterranean wetlands. researchgate.net
Development of Advanced Analytical and Detection Tools for Fundamental Research
Advancements in analytical techniques are crucial for the detection and characterization of novel secondary metabolites and for monitoring their environmental presence. researchgate.net Modern hyphenated liquid chromatography/mass spectrometry (LC/MS) systems have significantly improved the sensitivity and resolution of metabolite detection. researchgate.net
The development of more sophisticated analytical tools is essential for fundamental research on this compound. This includes creating highly sensitive and specific methods for its detection in complex biological and environmental matrices. Such tools would facilitate more accurate studies on its biosynthesis, mechanism of action, and ecological fate. Furthermore, developing new screening methods, such as nutritional arrays for fungal cultivation, can enhance the discovery of new strobilurin derivatives and other bioactive compounds. researchgate.net
Q & A
Q. What are the established synthetic pathways for 9-Methoxystrobilurin K, and how is its structural identity validated?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including esterification and methoxylation. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and mass spectrometry (MS) for molecular weight confirmation. Purity is assessed via high-performance liquid chromatography (HPLC), with retention indices cross-referenced against known standards. Experimental protocols must detail solvent systems, catalysts, and reaction conditions to ensure reproducibility .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound under varying storage conditions?
Methodological Answer: Accelerated stability studies using HPLC or gas chromatography–mass spectrometry (GC-MS) are standard. For long-term stability, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor decomposition thresholds. Purity thresholds (>95%) should align with pharmacopeial guidelines, with degradation products identified via tandem MS fragmentation patterns .
Q. How should researchers design bioactivity assays to evaluate this compound against fungal pathogens?
Methodological Answer: Use standardized in vitro models (e.g., Candida albicans or Aspergillus fumigatus) with minimum inhibitory concentration (MIC) assays. Include positive controls (e.g., fluconazole) and negative controls (solvent-only). Replicate experiments across independent batches to account for compound variability. Data should report IC₅₀ values with confidence intervals, adhering to CLSI guidelines .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., strain specificity, assay pH). Validate findings using orthogonal assays (e.g., time-kill kinetics vs. MIC). Apply multivariate statistics to isolate factors like solvent polarity or incubation time. Cross-validate with independent labs to rule out methodological bias .
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s antifungal efficacy?
Methodological Answer: Synthesize derivatives with targeted modifications (e.g., substituent variations at the methoxy group). Test analogs in high-throughput screens against fungal proteomes. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to cytochrome bc₁ complexes. Prioritize candidates with improved logP and reduced cytotoxicity in mammalian cell lines (e.g., HEK-293) .
Q. What experimental approaches are critical for elucidating the molecular mechanism of action of this compound?
Methodological Answer: Employ transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated pathogens. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use genetic knockouts (e.g., CRISPR-Cas9) to confirm pathway dependencies. Correlate findings with phenotypic assays (e.g., hyphal growth inhibition) .
Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?
Methodological Answer: Standardize animal models (e.g., murine candidiasis) with matched age, weight, and microbiota profiles. Use LC-MS/MS for plasma concentration measurements, validated against calibration curves. Report bioavailability (F%) and half-life (t₁/₂) with inter- and intra-day variability metrics. Share raw chromatograms and pharmacokinetic models as supplementary data .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate lethal dose (LD₅₀) and no-observed-adverse-effect-level (NOAEL) via probit analysis. Include sensitivity analyses to assess outlier impacts. Collaborate with statisticians to ensure power calculations meet α=0.05 thresholds .
Q. How should researchers evaluate the validity of studies claiming novel biological targets for this compound?
Methodological Answer: Scrutinize methods for target identification (e.g., affinity chromatography vs. photoaffinity labeling). Confirm specificity using competitive binding assays with unlabeled compound. Replicate findings in orthogonal systems (e.g., yeast two-hybrid vs. co-immunoprecipitation). Cross-reference with structural analogs to rule off-target effects .
Q. What ethical and data-sharing practices are essential when publishing research on this compound?
Methodological Answer: Declare conflicts of interest and compliance with institutional review boards (IRBs) for in vivo studies. Deposit raw spectral data (NMR, MS) in public repositories (e.g., ChemSpider). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. Cite prior work transparently to avoid redundant publication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
